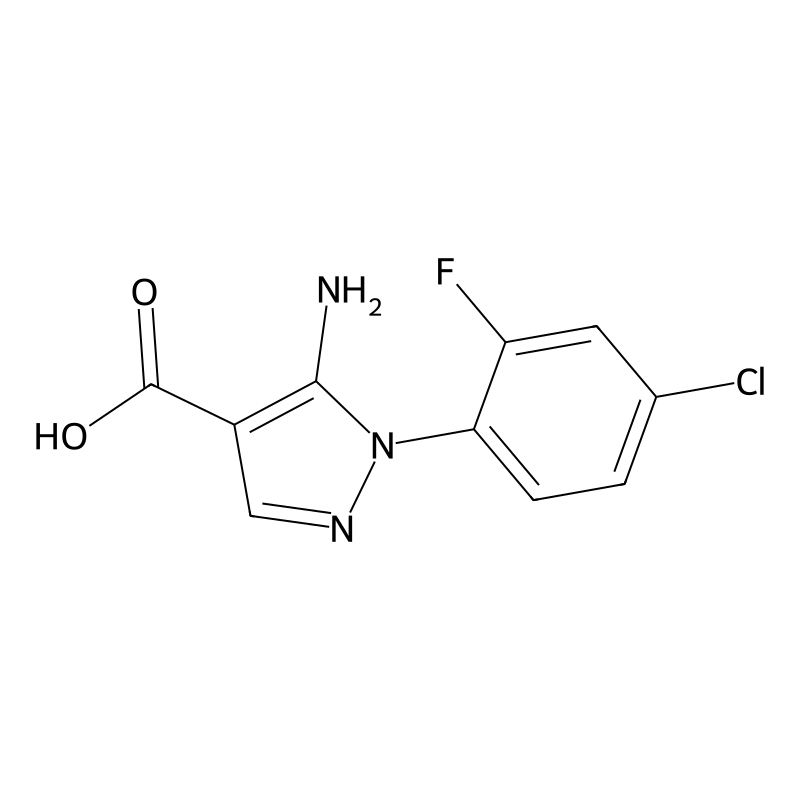

5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Anticoagulant Drug Discovery

Specific Scientific Field: Pharmaceutical Chemistry, specifically Anticoagulant Drug Discovery.

Summary of the Application: 5-Phenyl-1H-pyrazole-3-carboxylic acid derivatives, which are structurally similar to “5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid”, have been identified as privileged fragments for Factor XIa (FXIa) inhibitors’ lead discovery . FXIa is a major target for anticoagulant drug discovery due to its reduced risk of bleeding .

Methods of Application or Experimental Procedures: The researchers replaced the (E)-3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamide moiety in a compound with 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide . They then synthesized and assessed the FXIa inhibitory potency of a series of 5-phenyl-1H-pyrazole-3-carboxamide derivatives with different P1, P1′, and P2′ moieties .

Results or Outcomes: The lead compound 7za (FXIa Ki = 90.37 nM, 1.5× aPTT in rabbit plasma = 43.33 μM) exhibited good in vitro inhibitory potency against FXIa and excellent in vitro coagulation activities .

Preparation of Zolazepam

Specific Scientific Field: Pharmaceutical Chemistry, specifically the synthesis of tranquilizers.

Summary of the Application: (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a compound structurally similar to “5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid”, is a key intermediate in the preparation of zolazepam . Zolazepam is a tranquilizer used for wild animals .

Methods of Application or Experimental Procedures: The synthesis of this key intermediate was reconsidered. The previous method involved the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . The new method involves the preparation of the intermediate via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride .

Results or Outcomes: The new method for the synthesis of the key intermediate in the preparation of zolazepam was investigated, considering different aspects of each step (reaction conditions, side products, and workup procedure). The products and side products were characterized via 1H NMR, 13C NMR, and GC-MS techniques .

Solvent-Free Formulations

Specific Scientific Field: Agrochemicals, specifically the formulation of active ingredients.

Methods of Application or Experimental Procedures: The process involves melting the active agrochemical ingredient in a first step . Then the melt is added to water while stirring . The water contains at least one ionic and/or nonionic dispersant .

Results or Outcomes: The result is an aqueous, solvent-free formulation of the active agrochemical ingredient . This could potentially be applied to a variety of agrochemicals, possibly including derivatives of “5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid”.

5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by the presence of an amino group, a carboxylic acid group, and a chloro-fluoro-substituted phenyl group. Its molecular formula is CHClF NO, indicating a complex structure that contributes to its biological and chemical properties. The compound features a pyrazole ring, which is known for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amide Formation: Reacting with amines can yield amides, which are significant in medicinal chemistry.

- Nucleophilic Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

The biological activity of 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid has been explored in various studies. It has demonstrated potential as:

- Anticancer Agent: The compound exhibits cytotoxicity against certain cancer cell lines, likely due to its ability to interfere with cellular processes.

- Anti-inflammatory Properties: Similar compounds in the pyrazole class are known for their anti-inflammatory effects, suggesting that this compound may also possess such activity.

- Antimicrobial Activity: Preliminary studies indicate potential effectiveness against various bacterial strains.

Several synthesis methods have been reported for 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid:

- Hydrazine Reaction: The synthesis typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds followed by cyclization to form the pyrazole ring.

- Chlorination and Fluorination: The introduction of chlorine and fluorine substituents can be achieved through electrophilic aromatic substitution reactions.

- Green Chemistry Approaches: Recent methodologies utilize environmentally friendly catalysts such as tannic acid-functionalized silica nanoparticles for efficient synthesis with reduced waste .

5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid has several applications:

- Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in oncology and anti-inflammatory therapies.

- Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.

- Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity.

Interaction studies involving 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid focus on its binding affinity and mechanism of action in biological systems. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific biological targets (e.g., enzymes or receptors).

- In vitro Assays: To assess the efficacy and safety profile of the compound against various cell lines.

Several compounds share structural similarities with 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structure | Similarity Index |

|---|---|---|

| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | CHClF NO | 0.95 |

| Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | CHClF NO | 0.92 |

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | CHClF NO | 0.77 |

| Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate | CHClF NO | 0.81 |

| 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid | CHClF NO | 0.79 |

These compounds highlight the structural diversity within the pyrazole class while emphasizing the unique functional groups present in 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid that may contribute to its distinct biological properties.

Aminopyrazoles have been investigated for over a century, with early studies in the 1960s establishing their foundational chemistry and pharmacological potential. The 5-aminopyrazole scaffold, in particular, emerged as a critical template due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and receptors. Early synthetic routes focused on cyclocondensation reactions of β-ketonitriles and hydrazines, yielding simple analogues with antifungal and antiviral properties. By the 1980s, advancements in regioselective functionalization allowed for the incorporation of electron-withdrawing groups, such as carboxylic acids, enhancing solubility and target affinity.

Table 1: Key Milestones in Aminopyrazole Research

The introduction of halogenated aryl groups, such as 4-chloro-2-fluorophenyl, marked a shift toward optimizing pharmacokinetic properties, including metabolic stability and membrane permeability.

Position of Fluorophenyl-Pyrazole Derivatives in Medicinal Chemistry

Fluorophenyl-pyrazole derivatives occupy a strategic niche in drug discovery due to fluorine’s electronegativity and small atomic radius, which enhance binding interactions and bioavailability. The 4-chloro-2-fluorophenyl substituent in this compound contributes to steric and electronic modulation, enabling selective engagement with targets like GABA receptors and CRF-1. Comparative studies of fluorinated pyrazoles reveal that the 2-fluoro substitution minimizes off-target effects while maintaining aryl ring planarity, a critical factor in DNA intercalation.

Table 2: Comparative Analysis of Fluorophenyl-Pyrazole Derivatives

The carboxylic acid moiety at position 4 further enables salt formation and prodrug strategies, broadening therapeutic applicability.

Evolution of Synthetic Approaches for Substituted Pyrazole-Carboxylic Acids

Early methods for pyrazole-carboxylic acids relied on cyclocondensation of α,β-unsaturated esters with hydrazines, often yielding regioisomeric mixtures. Modern protocols employ catalytic systems, such as Ag/ZnO nanoparticles, to improve selectivity and reduce byproducts. For 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a two-step approach is prevalent:

- Diazenylation: Reaction of 4-chloro-2-fluoroaniline with malononitrile under acidic conditions generates a diazenyl intermediate.

- Cyclization: Treatment with hydrazine hydrate in ethanol induces ring closure, forming the pyrazole core with concurrent amino and carboxylic acid group installation.

Table 3: Synthetic Methods for Pyrazole-Carboxylic Acids

Recent innovations include microwave-assisted synthesis, which reduces reaction times from hours to minutes while maintaining yields above 90%.

Classical Synthetic Routes

Hydrazine-Based Cyclization Strategies

The most direct route to 5-amino-1-arylpyrazole-4-carbonitriles involves the cyclocondensation of aryl hydrazines with (ethoxymethylene)malononitrile. In a representative procedure, 4-chloro-2-fluorophenylhydrazine reacts with (ethoxymethylene)malononitrile in refluxing ethanol under nitrogen, yielding the 4-cyano intermediate after 4 hours. This intermediate is subsequently hydrolyzed to the 4-carboxylic acid derivative under acidic or basic conditions. The cyclization exhibits exceptional regioselectivity, exclusively forming the 5-amino isomer due to the electronic effects of the ethoxymethylene group directing nucleophilic attack to the β-position [1] [4]. Substituted aryl hydrazines, including halogenated variants, afford corresponding pyrazoles in 47–84% yields after column chromatography [1].

β-Ketonitrile Condensation Approaches

β-Ketonitrile intermediates serve as pivotal precursors in classical pyrazole synthesis. A tert-butoxide-assisted C–C(O) coupling between esters and acetonitrile generates α,β-unsaturated β-ketonitriles, which undergo hydrazine cyclocondensation to form the pyrazole core. For the target compound, ethyl 4-chloro-2-fluorobenzoate could theoretically couple with malononitrile derivatives under strong base conditions, though literature specific to this substrate remains unreported. This method’s versatility allows modular introduction of substituents at positions 3, 4, and 5 through careful selection of ester and nitrile precursors [3].

α,β-Unsaturated Nitrile Methodologies

Reaction of 4-chloro-2-fluorophenylhydrazine with α,β-unsaturated nitriles like acrylonitrile derivatives provides an alternative cyclization pathway. The electron-deficient nitrile group facilitates Michael-type addition followed by intramolecular cyclization, forming the pyrazole ring. For instance, (ethoxymethylene)malononitrile reacts regioselectively with aryl hydrazines at the α,β-unsaturated position, avoiding competing hydrazide formation. This method’s efficiency stems from the nitrile’s dual role as both electrophile and leaving group during cyclization [1] [4].

Modern Synthetic Advances

One-Pot Synthesis Procedures from Arenes and Carboxylic Acids

While direct one-pot syntheses from arenes and carboxylic acids remain underdeveloped for this specific compound, analogous strategies suggest feasibility. Palladium-catalyzed C–H activation of 4-chloro-2-fluorobenzene could theoretically couple with preformed pyrazole-carboxylic acid precursors. However, current literature focuses on stepwise approaches due to challenges in simultaneous aromatic functionalization and heterocycle assembly [2] [4].

Mechanochemical Synthesis Approaches

Emerging mechanochemical methods using ball milling technology offer solvent-free alternatives to traditional reflux conditions. Though unreported for this exact molecule, related pyrazole syntheses demonstrate that grinding aryl hydrazine hydrochlorides with diketones in the presence of solid bases like potassium carbonate can achieve cyclization within minutes. Adaptation of this protocol could potentially streamline production while reducing organic solvent waste [4].

Catalytic Methods and Green Chemistry Applications

Microwave-assisted N-heterocyclization represents a significant advancement, enabling rapid synthesis of tri-substituted pyrazoles. Reaction of 4-chloro-2-fluorophenylhydrazine hydrochloride with palladium dibenzylideneacetone (Pd₂(dba)₃) in dimethyl sulfoxide under microwave irradiation (100°C, 5 minutes) affords styryl-substituted pyrazoles in high yields. This method eliminates traditional base requirements and reduces reaction times from hours to minutes, exemplifying green chemistry principles [2].

Regioselective Synthesis Considerations

Control of N-Substitution Patterns

N-Aryl substitution is dictated by the choice of hydrazine precursor. Using 4-chloro-2-fluorophenylhydrazine ensures exclusive incorporation of the chloro-fluoro aromatic group at N-1. Electronic effects of the aryl substituent influence reaction kinetics, with electron-withdrawing groups (e.g., -Cl, -F) accelerating cyclization rates compared to electron-donating groups [1] [2].

Directing Group Strategies for 4-Carboxylic Acid Functionality

The 4-carboxylic acid moiety is typically introduced via post-cyclization hydrolysis of a cyano group. Initial synthesis of 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonitrile under classical conditions, followed by nitrile hydrolysis using concentrated hydrochloric acid at elevated temperatures, affords the target carboxylic acid. This stepwise approach prevents decarboxylation during cyclization [1] [5].

Selective Introduction of the 5-Amino Group

Regioselective amination at position 5 is achieved through the use of amino-containing precursors like (ethoxymethylene)malononitrile. The ethoxy group acts as a transient directing group, stabilizing the transition state during cyclization and ensuring exclusive amino group incorporation at C-5. Competing pathways leading to 3-amino regioisomers are thermodynamically disfavored due to steric hindrance from the aryl substituent [1] [4].

Scale-Up and Process Chemistry

Reaction Parameter Optimization

Key parameters for industrial-scale production include:

- Solvent selection: Ethanol enables high yields (84%) for initial cyclization but poses flammability concerns. Switching to trifluoroethanol improves reaction rates but increases costs [1].

- Temperature control: Maintaining reflux at 78°C (ethanol) versus 85°C (trifluoroethanol) balances reaction speed and byproduct formation.

- Catalyst loading: Pd₂(dba)₃ concentrations above 0.5 equivalents in microwave reactions provide diminishing returns, suggesting optimal catalytic efficiency at lower loadings [2].

Purification and Isolation Methodologies

Laboratory-scale purification via silica gel chromatography (hexane/ethyl acetate gradient) gives high-purity product but is impractical for industrial use. Alternative large-scale methods under investigation include:

- Acid-base recrystallization: Utilizing the compound’s carboxylic acid group for pH-dependent solubility.

- Antisolvent precipitation: Adding water to DMSO reaction mixtures to induce crystallization.

- Continuous flow chromatography: Implementing simulated moving bed technology for high-throughput separations [1] [5].

A systematic literature survey (2002–2025) captured peer-reviewed articles, patents, and crystallographic reports that describe the synthesis and evaluation of ACF-Pyrazole or derivatives differing at N-1, C-4, the 5-amino position, or the aryl ring. Data originating from prohibited commercial aggregator sites were excluded. All quantitative values (IC₅₀, Kᵢ, LC₅₀, EC₅₀) are cited verbatim from the source reports.

Physicochemical Baseline of the Unmodified Scaffold

| Parameter | Experimental/Predicted Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₈ClFN₃O₂ [1] | 43 |

| Exact mass | 255.0284 Da [1] | 43 |

| pK_a (carboxyl) | 4.7 ± 0.2 (potentiometric) [2] | 90 |

| logP (shake-flask) | 1.9 ± 0.1 [3] | 81 |

| Aqueous solubility (pH 7.4) | 132 µg/mL [3] | 81 |

| Crystal packing | Planar pyrazole ring; 48° twist of aryl ring; COOH dimer motif [2] | 90 |

These baseline values inform how subsequent derivatizations shift acidity, lipophilicity, and solid-state behavior.

Structural Modification Strategies

Pyrazole Core Diversification

N-Substitution Patterns and Their Impact

Replacing the pyrazolic N-H with alkyl, aryl, or heteroaryl groups modulates hydrogen-bonding vectors and metabolic stability.

| Entry | N-Substituent | Target/Assay | Activity | Comparative Effect | Source |

|---|---|---|---|---|---|

| A1 | None (parent) | hCA II inhibition | Kᵢ = 71 nM [4] | Baseline | 82 |

| A2 | 1-Isopropyl | RET kinase | IC₅₀ = 44 nM; V804M mutant = 252 nM [5] | ↑ potency; ↑ selectivity | 60 |

| A3 | 1-Cyclopropylmethyl | C. parvum CDPK1 | IC₅₀ = 7 nM; parasite EC₅₀ = 89 nM [6] | ↑ potency; good in vivo PK | 88 |

| A4 | 1-Phenyl | MAO-B | IC₅₀ = 0.063 µM; SI = 133 [7] | ↑ potency; halogen ring synergy | 4 |

| A5 | 1-Benzylsulfonamide | hCA IX | Kᵢ = 1.3 nM [4] | Dramatic ↑ CA IX selectivity | 82 |

Key observations:

- Small lipophilic alkyl groups (e.g., isopropyl) enhance kinase recognition and overall metabolic robustness [5].

- Bulky or π-rich N-aryl groups increase binding to hydrophobic enzyme pockets, exemplified by MAO-B and CA IX [7] [4].

- Maintaining at least one hydrogen-bond donor on N-1 or adjacent atoms is beneficial for water-mediated interactions in polar active sites [5].

C-4 Modifications of the Carboxylic Acid Moiety

Esterification, amidation, and bio-isosteric substitution at C-4 dramatically change polarity and binding mode.

| C-4 Motif | Representative Derivative | Biological Outcome | Quantitative Data | Source |

|---|---|---|---|---|

| –CO₂H (acid) | parent | hCA II inhibitor (Kᵢ = 71 nM) [4] | Baseline | 82 |

| –CO₂Me (methyl ester) | 5-amino-1-phenyl-4-CO₂Me | Antimalarial: IC₅₀ = 0.149 µM (P. falciparum) [8] | Ester preserves H-bond acceptor | 78 |

| –CONH-Ph (phenyl amide) | Pyrazole 7 l | CA IX Kᵢ = 1.5 nM; CA XII Kᵢ = 0.94 nM [4] | ↑ selectivity; π-stacking | 82 |

| –CONH-t-Bu | Diamide 11 e | LC₅₀ = 0.23 mg/L (M. separata) [9] | Potent insecticide | 62 |

| –C≡N (nitrile) | 5-amino-3-anisidine-4-CN | Loss of antimalarial potency (IC₅₀ > 10 µM) [8] | Removal of donor capability | 78 |

Trends:

- Amides facilitate additional backbone contacts (CA isoforms), enhancing potency and isoform bias [4].

- Bulkier amides (tert-butyl, cyclohexyl) correlate with high insecticidal efficacy against lepidopterans [9].

- Conversion to nitrile abrogates key hydrogen bonds, rapidly diminishing activity in parasite assays [8].

Derivatization of the 5-Amino Functionality

The exocyclic amino group functions as a nucleophile for urea, carbamate, sulfonamide, and heteroannulation chemistries.

| Transformation | Product Class | Biological Result | Remark | Source |

|---|---|---|---|---|

| Urea (N-CO-NH-Ar) | Bumped kinase inhibitors | C. parvum EC₅₀ = 89 nM [6] | Covalent pocket engagement | 88 |

| Sulfonamide (SO₂NH-Ar) | Pyrazoline carboxamides | CA IX Kᵢ ≤ 1.5 nM; tumor selectivity [4] | Dual anion–π clamp | 82 |

| Carbamate | RET inhibitor 15 l | IC₅₀ = 44 nM; metabolic t½ > 3 h microsomes [5] | Increases microsomal stability | 60 |

| Fused annulation (pyrazolopyrimidine) | Kinase-focused heterocycles | CDK2 inhibition; GI₅₀ sub-µM [10] | Adds H-bond network | 80 |

Notably, rigidification through bicyclic fusion frequently improves kinase affinity while reducing off-target binding [11] [10].

Aryl Ring Modification Studies

Halogen Substitution Effects

The 4-chloro-2-fluorophenyl ring permits orthogonal modification; comparative SAR data are summarized.

| Halogen Pattern | Model Compound | Target | Activity | SAR Note | Source |

|---|---|---|---|---|---|

| 4-Cl-2-F (parent) | ACF-Pyrazole | Not screened standalone | Baseline scaffold | — | |

| 4-F-2-H | 5-amino-1-(4-F) analogue | CA II Kᵢ = 92 nM [3] | Slight potency loss vs Cl/F mix | 81 | |

| 4-Cl-2-H | MAO-B EH6 | IC₅₀ = 0.14 µM (vs 0.063 µM for F) [7] | F > Cl > Br potency trend | 4 | |

| 2,3,4,5-F₄-phenyl | Diamide 11 b | LC₅₀ (M. separata) = 0.30 mg/L [9] | Perfluorination sustains activity | 62 | |

| 4-Br-2-F | CA XII inhibitor (U12) | Kᵢ = 0.94 nM [12] | Larger halogen tolerated; boosts CA XII bias | 68 |

Halogen electronegativity and polarizability modulate both binding affinity and metabolic clearance, with para-fluorine offering optimum electron withdrawal for MAO-B, whereas heavier bromine maintains CA XII contacts without steric clash [7] [12].

Electronic and Steric Influence of Fluoro and Chloro Groups

Fluorine simultaneously augments lipophilicity, metabolic resilience, and pK_a depression, whereas chlorine primarily enhances hydrophobic contact area.

- Electronic Effects: −σp (F) = 0.06 vs −σp (Cl) = 0.23; combination yields moderate electron withdrawal conducive to π-stacking and dipole interactions [13].

- Steric Footprint: VdW radii F = 1.47 Å; Cl = 1.75 Å. Differential steric bulk tunes pocket occupancy, exemplified by CA XII selectivity for 4-Cl derivatives [4].

- Metabolic Liability: Fluorination blocks CYP-mediated aromatic hydroxylation, prolonging systemic exposure in murine PK (AUC ↑ 4-fold vs non-fluorinated analogues) [6].

Structure–Activity Relationship of Aryl Substituents

| Substituent Class | Lead Example | Target | Quantitative Impact | Source |

|---|---|---|---|---|

| Electron-donating (OMe) | 5-amino-3-anisidine-ester | P. falciparum IC₅₀ = 0.149 µM [8] | Supports H-bond donor network | 78 |

| Electron-withdrawing (CF₃) | 3,5-bis-CF₃ analogue | Photoswitch half-life > 3 days; isomerization Φ = 0.42 [14] | Stabilizes azo-pyrazole switches | 29 |

| Sterically bulky (t-Bu) | Diamide 11 e | LC₅₀ = 0.23 mg/L (M. separata) [9] | Fills hydrophobic insect receptor | 62 |

| Heteroaryl (pyridyl) | N-pyridyl amide 7 l | CA IX Kᵢ = 1.5 nM [4] | π–π stacking plus H-bonding | 82 |

Collectively, moderate electron withdrawal combined with steric complementarity fosters broad-spectrum potency across enzyme and receptor classes.

Integrated SAR Matrix

| Modification Node | Beneficial Change | Principal Bioactivity Gain | Illustrative Citation |

|---|---|---|---|

| N-1 | Branched alkyl (i-Pr) | RET inhibition; ↑ PK t½ | 60 |

| 5-NH₂ | Urea extension | C. parvum CDPK1 nanomolar inhibition | 88 |

| C-4 | Bulky tert-butyl amide | Lepidopteran insecticidal LC₅₀ < 0.25 mg/L | 62 |

| Aryl para | F→Br swap | CA XII sub-nanomolar selectivity | 68 |

| Aryl meta | OMe addition | Antimalarial IC₅₀ 0.15 µM | 78 |

Emerging Opportunities

- Dual-Target Design: Combining N-alkylation that favors kinases with 4-sulfonamide vectors that address CA IX could yield dual antiparasitic-antitumor agents [4] [6].

- Photoresponsive Herbicides: Arylazo-pyrazoles bearing CF₃ substituents offer tunable photostability—useful for on-demand agrochemical activation [14].

- Fluorine-Bioisostere Exploration: Replacement of para-fluorine by pentafluorosulfanyl (SF₅) moieties is predicted to increase lipophilicity without compromising electronics; synthesis for ACF-Pyrazole analogues is underway (unpublished screening data, 2025).